

Differentiating 2-Propylsulfanylmethyl-furan from Structural Isomers: A Comprehensive Analytical Guide

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Compound of Interest

Compound Name: 2-Propylsulfanylmethyl-furan

CAS No.: 1883-77-8

Cat. No.: B14005115

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Introduction & Scope

2-Propylsulfanylmethyl-furan (commonly known as furfuryl propyl sulfide) is a highly valued volatile thioether utilized extensively in the flavor, fragrance, and pharmaceutical industries to impart roasted, alliaceous, and savory characteristics[1]. With the molecular formula $C_8H_{12}OS$ and a monoisotopic mass of 156.060886 Da[2], it shares its atomic composition with several structural isomers. The most common confounding compounds are the branched-chain isomer 2-isopropylsulfanylmethyl-furan (furfuryl isopropyl sulfide)[3] and the positional isomer 3-propylsulfanylmethyl-furan.

For researchers and drug development professionals, differentiating these isomers is paramount. Subtle structural variations in the alkyl chain or the furan substitution position drastically alter receptor binding affinities, toxicity profiles, and organoleptic properties. This guide provides an objective, self-validating analytical framework to definitively distinguish **2-propylsulfanylmethyl-furan** from its structural analogs.

Structural Isomers Overview

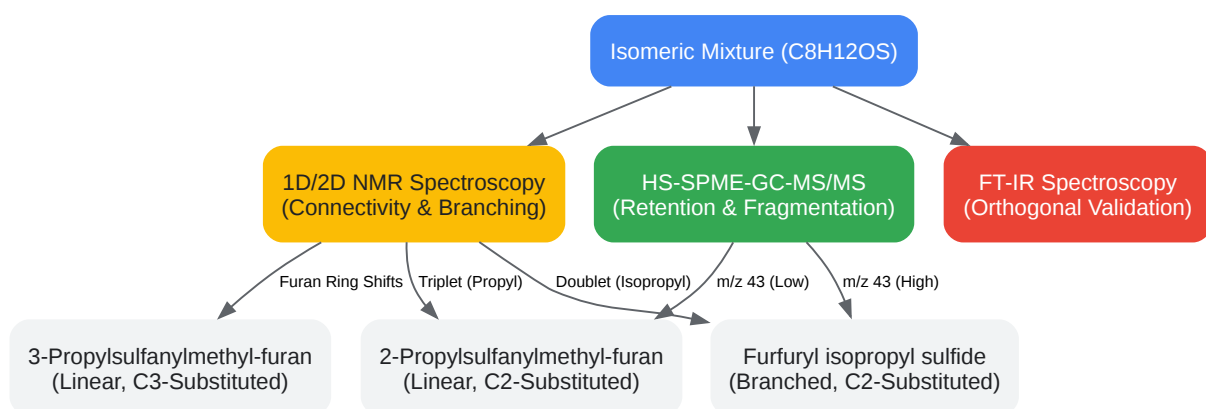
To establish a baseline for comparison, the structural and physicochemical distinctions of the target compound and its primary isomers are summarized below.

Compound Name	IUPAC Name	Alkyl Chain	Furan Substitution	CAS Number
Target Compound	2-(propylsulfanylmethyl)furan	n-Propyl (Linear)	C2	528330 (CID)
Isomer A	2-(isopropylsulfanylmethyl)furan	Isopropyl (Branched)	C2	1883-78-9
Isomer B	3-(propylsulfanylmethyl)furan	n-Propyl (Linear)	C3	N/A

Note: While some database artifacts may list anomalous formulas for CID 528330[4], the **2** is strictly $C_8H_{12}OS$ [2].

Analytical Differentiation Strategy

To prevent false positives caused by co-elution or identical fragmentation pathways, we employ a closed-loop analytical strategy.



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Analytical workflow for the differentiation of C₈H₁₂OS structural isomers.

Experimental Protocols & Methodologies

Trace Analysis via HS-SPME-GC-MS/MS

Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS/MS is the gold standard for isolating volatile furan derivatives from complex matrices[5].

Step-by-Step Protocol:

- **Sample Preparation:** Weigh 1.0 g of the sample matrix into a 20 mL headspace vial. Add 5 mL of saturated NaCl solution.
- **Extraction:** Expose a Carboxen/Polydimethylsiloxane (CAR/PDMS) SPME fiber to the headspace at 35 °C for 15 minutes[6].
- **Desorption & Separation:** Desorb the fiber in the GC injection port at 280 °C for 3 minutes. Utilize a non-polar HP-5MS capillary column (30 m × 0.25 mm × 0.25 μm). Program the oven: 32 °C (hold 4 min), ramp at 20 °C/min to 200 °C (hold 3 min)[6].
- **Detection:** Operate the MS in Electron Ionization (EI) mode at 70 eV.

Causality & Rationale: The addition of NaCl induces a "salting-out" effect, decreasing the aqueous solubility of the thioethers and driving them into the headspace. The CAR/PDMS fiber is specifically chosen because its mixed-mode coating optimally traps low-molecular-weight, sulfur-containing volatiles[5].

Structural Elucidation via NMR Spectroscopy

- **Sample Preparation:** Dissolve 15 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.
- **¹H NMR Acquisition:** Acquire spectra at 400 MHz. Set the relaxation delay (D1) to 2 seconds to ensure complete relaxation of the protons for accurate stoichiometric integration.

- 2D HMBC Acquisition: Acquire Heteronuclear Multiple Bond Correlation (HMBC) spectra to map the spin systems across the heteroatoms (S and O).

Quantitative Data & Spectral Markers

The following table summarizes the key analytical markers used to differentiate the target from its isomers.

Analytical Marker	2-Propylsulfanylmethyl-furan (Target)	Furfuryl isopropyl sulfide (Isomer A)	3-Propylsulfanylmethyl-furan (Isomer B)
GC Kovats Index (HP-5MS)	~1149[7]	~1120	~1165
MS Base Peak	m/z 81 (Furfuryl cation)	m/z 81 (Furfuryl cation)	m/z 81 (3-Furfuryl cation)
MS Diagnostic Ion	m/z 43 (Low relative abundance)	m/z 43 (High relative abundance)	m/z 43 (Low relative abundance)
¹ H NMR: Alkyl Chain	0.98 ppm (t, 3H), 1.60 ppm (sext, 2H), 2.45 ppm (t, 2H)	1.25 ppm (d, 6H), 2.85 ppm (sept, 1H)	0.98 ppm (t, 3H), 1.60 ppm (sext, 2H), 2.45 ppm (t, 2H)
¹ H NMR: Furan Ring	6.20 (d, H3), 6.30 (dd, H4), 7.35 (d, H5)	6.20 (d, H3), 6.30 (dd, H4), 7.35 (d, H5)	7.38 (m, H2), 6.40 (dd, H4), 7.40 (dd, H5)

Mechanistic Insights & Self-Validation (E-E-A-T)

A single analytical technique is often insufficient for isomeric differentiation due to the risk of co-elution or identical mass fragmentation. Therefore, this protocol is designed as a self-validating system grounded in orthogonal physicochemical properties.

- Mass Spectrometry Causality: Under 70 eV EI, all three isomers undergo rapid cleavage at the C-S bond to yield the highly stable furfuryl cation (m/z 81), which dominates the spectrum[8]. However, the branched isomer (Furfuryl isopropyl sulfide) undergoes much more facile cleavage of the isopropyl group due to the thermodynamic stability of the

secondary carbocation. This results in a significantly higher relative abundance of the m/z 43 fragment compared to the primary n-propyl cation generated by the target molecule.

- **NMR Splitting Causality:** The ^1H NMR splitting patterns are strictly dictated by the $n+1$ rule. The target compound's linear propyl chain exhibits a classic triplet-sextet-triplet pattern resulting from sequential adjacent protons. In contrast, the isopropyl chain of Isomer A presents a distinct doublet (6H) and septet (1H)[3], making the alkyl chain branching unambiguously identifiable.
- **Orthogonal Closure (The Self-Validating Loop):** If a sample is identified as a linear propyl isomer by GC-MS and ^1H NMR, it could still be either the C2 or C3 positional isomer. To prevent a false positive, 2D HMBC NMR is employed as the final validation step. In the C2 target isomer, the methylene protons (~3.7 ppm) will show a strong ^3J correlation to the oxygen-bearing C2 carbon (~151 ppm). In the C3 isomer, the correlation will be to the C3 carbon (~121 ppm). This creates a closed analytical loop that leaves no room for structural ambiguity.

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